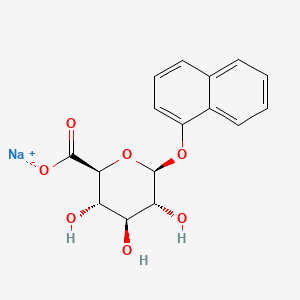

Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-2-carboxylate

Descripción general

Descripción

Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C16H15NaO7 and its molecular weight is 342.279. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 1-Naphthol beta-D-Glucuronide Sodium Salt is the enzyme β-glucuronidase . This enzyme plays a crucial role in the metabolism of glucuronides, which are compounds produced in the liver during phase II drug metabolism.

Mode of Action

1-Naphthol beta-D-Glucuronide Sodium Salt acts as a chromogenic substrate for β-glucuronidase . When this compound is cleaved by the enzyme, it releases a naphthol moiety that can be easily detected . This makes it useful in enzymology and analytical biochemistry, particularly in assays designed to measure β-glucuronidase activity.

Result of Action

The cleavage of 1-Naphthol beta-D-Glucuronide Sodium Salt by β-glucuronidase results in the release of a naphthol moiety . This can be detected and measured, providing a readout of β-glucuronidase activity. In a broader context, this activity can indicate changes in glucuronidation pathways, which may be relevant in various physiological and pathological contexts.

Análisis Bioquímico

Biochemical Properties

1-Naphthol beta-D-Glucuronide Sodium Salt interacts with the enzyme β-glucuronidase . This enzyme cleaves the compound, releasing a naphthol moiety . The compound is also involved in the metabolism of polycyclic aromatic hydrocarbons (PAHs), serving as a substrate for the enzyme NdcA1A2 .

Cellular Effects

The cellular effects of 1-Naphthol beta-D-Glucuronide Sodium Salt are primarily related to its role as a substrate for β-glucuronidase . The cleavage of this compound by β-glucuronidase can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-Naphthol beta-D-Glucuronide Sodium Salt involves its interaction with the enzyme β-glucuronidase . This enzyme cleaves the compound, leading to the release of a naphthol moiety . This process can influence various molecular processes, including enzyme activation, binding interactions with biomolecules, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound serves as a substrate for the enzyme β-glucuronidase , and the rate of this enzymatic reaction could potentially change over time.

Dosage Effects in Animal Models

It is known that the compound is involved in the metabolism of PAHs , and the effects of this metabolic process could potentially vary with different dosages of the compound.

Metabolic Pathways

1-Naphthol beta-D-Glucuronide Sodium Salt is involved in the metabolism of PAHs . It serves as a substrate for the enzyme NdcA1A2, which is involved in the initial hydroxylation of PAHs .

Transport and Distribution

It is known that the compound serves as a substrate for the enzyme β-glucuronidase , suggesting that it may be transported to sites of β-glucuronidase activity within cells.

Subcellular Localization

Given its role as a substrate for the enzyme β-glucuronidase , it may be localized to sites of β-glucuronidase activity within cells.

Actividad Biológica

Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-2-carboxylate is a synthetic compound with potential therapeutic applications due to its biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H15NaO7

- Molecular Weight : 342.28 g/mol

- CAS Number : 83833-12-9

The compound features a tetrahydropyran ring with multiple hydroxyl groups and a naphthalenyl ether moiety, which contributes to its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular systems. In vitro studies have demonstrated that the compound can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS). This suggests a potential role in managing chronic inflammatory conditions .

Antidiabetic Potential

In animal models of diabetes, this compound has demonstrated the ability to lower blood glucose levels. The mechanism appears to involve enhanced insulin sensitivity and improved glucose uptake in peripheral tissues .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of hydroxyl groups allows for effective electron donation to free radicals.

- Anti-inflammatory Pathway Modulation : The compound inhibits nuclear factor kappa B (NF-kB) signaling pathways leading to decreased expression of inflammatory mediators.

- Insulin Sensitization : It enhances glucose transporter expression on cell membranes, facilitating glucose uptake.

Study 1: Antioxidant Efficacy

A study conducted on human endothelial cells showed that treatment with this compound resulted in a 40% reduction in oxidative stress markers compared to untreated controls. This suggests its potential use in cardiovascular protection .

Study 2: Anti-inflammatory Action

In a murine model of acute lung injury induced by LPS, administration of the compound significantly reduced lung inflammation and edema. Histological analysis revealed decreased infiltration of neutrophils and macrophages in lung tissue .

Study 3: Diabetes Management

In diabetic rats treated with this compound for four weeks showed a marked improvement in glucose tolerance tests compared to the control group .

Aplicaciones Científicas De Investigación

Biological Applications

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, potentially providing protective effects against oxidative stress-related diseases.

2. Anticancer Potential

Studies have suggested that sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-2-carboxylate may have anticancer properties. Its ability to modulate signaling pathways involved in cell proliferation and apoptosis has been explored in vitro. For instance, derivatives of this compound have shown promise in inhibiting cancer cell growth by inducing apoptosis in various cancer cell lines.

3. Neuroprotective Effects

The compound's neuroprotective potential has been investigated due to its ability to cross the blood-brain barrier. It may offer therapeutic benefits in neurodegenerative diseases by reducing neuronal damage and inflammation.

Research Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Effects | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Study B | Anticancer Activity | Showed inhibition of proliferation in breast cancer cells with IC50 values indicating potency. |

| Study C | Neuroprotection | Highlighted reduction in neuroinflammation and improved cognitive function in animal models. |

Formulation and Dosage

Proper formulation is crucial for the effective application of this compound in research settings. A stock solution can be prepared using the following guidelines:

| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 2.9216 mL | 14.6079 mL | 29.2158 mL |

| 5 mM | 0.5843 mL | 2.9216 mL | 5.8432 mL |

| 10 mM | 0.2922 mL | 1.4608 mL | 2.9216 mL |

Propiedades

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-naphthalen-1-yloxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O7.Na/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11-14,16-19H,(H,20,21);/q;+1/p-1/t11-,12-,13+,14-,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYIXWAJCYTTOL-YYHOVTOASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901003915 | |

| Record name | Sodium naphthalen-1-yl hexopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901003915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83833-12-9 | |

| Record name | beta-D-Glucopyranosiduronic acid, 1-naphthalenyl, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083833129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium naphthalen-1-yl hexopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901003915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-d-Glucopyranosiduronic acid, 1-naphthalenyl, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.